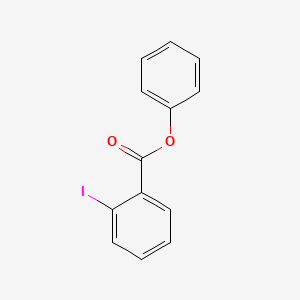

Phenyl 2-iodobenzoate

Description

Properties

CAS No. |

79780-07-7 |

|---|---|

Molecular Formula |

C13H9IO2 |

Molecular Weight |

324.11 g/mol |

IUPAC Name |

phenyl 2-iodobenzoate |

InChI |

InChI=1S/C13H9IO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |

InChI Key |

HUXVVBQIQZPBNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-iodobenzoate can be synthesized through the esterification of 2-iodobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxyl group, followed by the addition of phenol in the presence of a base like pyridine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Cyclization with Aldehydes to Form Phthalides

Phenyl 2-iodobenzoate undergoes cobalt-catalyzed cyclization with aldehydes to yield phthalide derivatives. This reaction is highly efficient under mild conditions (75°C in THF) using [CoI₂(dppe)] and Zn powder as a reductant.

Key Data:

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 3a | 85 |

| 4-Chlorobenzaldehyde | 3f | 91 |

| Cinnamaldehyde | 3u | 72 |

The reaction tolerates diverse functional groups (e.g., -Cl, -CF₃, -CN) on the aldehyde, making it applicable to synthesizing substituted phthalides . Chiral cobalt catalysts (e.g., [CoI₂{(S,S)-dipamp}]) enable asymmetric cyclization, though yields remain under optimization .

Benzyne Generation and Cycloaddition Reactions

Thermolysis of this compound at elevated temperatures (reflux conditions) induces decarboxylation, releasing benzyne (aryne intermediate). This reactive species participates in [4+2] cycloadditions with dienes or polyaromatic hydrocarbons:

Examples:

Mechanism:

-

Decarboxylation: Thermal elimination of CO₂ and iodobenzene generates benzyne.

-

Cycloaddition: Benzyne reacts with electron-rich partners (e.g., dienes) to form fused aromatic systems .

Transesterification with Phenols

This compound undergoes transesterification with phenols in the presence of cobalt catalysts. For example, reaction with 4-nitrophenol in dichloromethane at room temperature yields 4-nitrothis compound (68% yield) .

Conditions:

-

Catalyst: [CoI₂(dppe)]

-

Solvent: CH₂Cl₂

-

Temperature: 0°C to RT

Scope:

-

Electron-deficient phenols (e.g., 4-Cl, 4-NO₂) show higher reactivity due to enhanced nucleophilicity .

Substitution Reactions

The iodine atom in this compound can be displaced in nucleophilic aromatic substitution (SNAr) reactions under basic conditions. For instance:

Example:

-

Reaction with sodium methoxide in DMSO substitutes iodine with methoxy, yielding phenyl 2-methoxybenzoate (56% yield) .

Limitations:

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

Phenyl 2-iodobenzoate is widely used as a reagent in organic synthesis. Its iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This property makes it a valuable precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Building Block for Phthalides

Recent studies have demonstrated that this compound derivatives can be employed in the synthesis of phthalides via metal halogen exchange strategies. These compounds are known for their biological activity and are used in the development of anti-HIV and anticancer agents . The synthetic route involves the use of organomagnesiate complexes, which allow for the formation of diverse phthalide derivatives with high yields.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its derivatives have been studied for their ability to inhibit the growth of various bacterial strains and cancer cell lines. For instance, certain modifications to the this compound structure have shown enhanced potency against specific cancer types, making it a candidate for further therapeutic development .

Drug Development

The compound's ability to act as a scaffold in drug design is noteworthy. It can be modified to improve pharmacokinetic properties, such as absorption and distribution. The incorporation of this compound into drug candidates has led to promising results in preclinical studies targeting various diseases .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its derivatives are employed in manufacturing processes requiring specific chemical properties, such as stability and reactivity. This makes it an essential compound in the chemical industry for producing high-value materials .

Case Studies

Mechanism of Action

The mechanism of action of phenyl 2-iodobenzoate involves its ability to undergo various chemical transformations due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- Phenyl esters are generally less polar than methyl esters, affecting solubility in aqueous media.

- Iodine Substituent : The ortho-iodo group in both phenyl and methyl derivatives enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or coupling reactions.

2.2 Reactivity and Stability

- Hydrolysis: Phenyl esters hydrolyze slower than methyl esters in acidic conditions due to the poorer leaving-group ability of phenoxide (vs. methoxide). However, in basic media, phenyl esters may undergo faster hydrolysis owing to phenoxide stabilization .

- Cross-Coupling Potential: The iodine atom in this compound is primed for palladium-catalyzed reactions. For example, methyl 2-iodobenzoate has been utilized in Suzuki-Miyaura couplings to synthesize biaryl compounds . This compound could exhibit similar reactivity but with altered steric and electronic profiles due to the phenyl ester.

2.3 Spectroscopic and Analytical Data

While direct data for this compound is unavailable, insights can be drawn from related compounds:

- UV-Vis Absorption : The phenyl group may induce a bathochromic shift compared to methyl esters due to extended π-conjugation. For instance, methyl 2-iodobenzoate absorbs in the UV range (~270 nm), whereas phenyl derivatives often show absorption at longer wavelengths.

- Mass Spectrometry : Both compounds would exhibit molecular ion peaks corresponding to their molecular weights (e.g., m/z 262 for methyl 2-iodobenzoate and m/z 316 for this compound).

Research Findings and Limitations

- Direct comparisons for this compound rely on extrapolation from methyl analogs.

- Experimental Challenges : The steric bulk of the phenyl group may hinder reactivity in cross-coupling reactions, necessitating optimized catalytic systems.

Biological Activity

Phenyl 2-iodobenzoate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with a 2-iodobenzoate group. The presence of iodine in the structure enhances its reactivity, making it suitable for various chemical transformations. The molecular formula is C13H9IO2, which indicates the presence of iodine, contributing to its unique properties.

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that benzoate derivatives could inhibit various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 2 μM against certain pathogens, suggesting potent antimicrobial activity .

Cytotoxic Effects

In vitro studies have shown that this compound derivatives possess cytotoxic effects against cancer cell lines. For instance, derivatives like phenyl 4-nitrobenzoate exhibited IC50 values lower than 10 μM, indicating significant cytostasis in cancer cells without notable cytotoxicity at concentrations up to 50 μM . This selectivity suggests potential for development as anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Cellular Interaction : The iodo and benzoate groups may facilitate interactions with cellular receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of various benzoate derivatives against resistant strains of bacteria. The results indicated that some derivatives of this compound showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 0.49 μM .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound derivatives on different cancer cell lines. The findings revealed that certain derivatives could induce significant cytostasis while maintaining low cytotoxicity levels, highlighting their therapeutic potential .

Synthesis Pathways

This compound can be synthesized through several chemical reactions involving simpler precursors. Common synthetic routes include:

- Esterification Reactions : Reacting benzoic acid with phenol in the presence of an acid catalyst.

- Halogenation : Introducing iodine into the aromatic system using iodine monochloride or other iodine sources under controlled conditions.

Q & A

Q. What are the common synthetic routes for preparing phenyl 2-iodobenzoate derivatives, and how are these products characterized?

this compound derivatives are typically synthesized via coupling reactions involving hypervalent iodine reagents or transition metal catalysts. For example, copper-catalyzed oxy-alkynylation of diazo compounds with iodobenzoate precursors yields derivatives with moderate to high yields (70–82%) . Characterization relies on multi-modal analytical techniques:

- 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., doublet splitting patterns for allyl groups or aromatic protons) .

- IR spectroscopy identifies ester carbonyl stretches (~1728 cm⁻¹) and iodine-related vibrations .

- HRMS (ESI/QTOF) validates molecular weights with precision (e.g., [M+Na]+ ions within 0.3 ppm error) .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Yield optimization requires careful control of:

- Catalyst systems : Copper catalysts (e.g., CuI) enhance alkynylation efficiency .

- Solvent polarity : Non-polar solvents (e.g., toluene) favor cycloadditions, while polar aprotic solvents (e.g., THF) improve coupling reactivity .

- Temperature and time : Extended stirring (12–48 hours) at room temperature minimizes side reactions in intramolecular cycloadditions . For example, adjusting the solvent to EtOAc:pentane (1:25) increased purity during flash chromatography, achieving 75% yield in a copper-catalyzed reaction .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in iodobenzoate esters?

- 1H NMR : Coupling constants (J values) differentiate E/Z isomers (e.g., J = 7.7 Hz for trans alkenes in ).

- 13C NMR : Chemical shifts for carbonyl carbons (δ ~165–170 ppm) and iodinated aromatic carbons (δ ~94–97 ppm) confirm substitution patterns .

- IR : Absence/presence of alkynyl stretches (~2214 cm⁻¹) identifies alkyne-containing derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of iodobenzoate salts?

Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For instance, the triclinic crystal system (space group P1) of 4-(4-fluorophenyl)piperazin-1-ium 2-iodobenzoate revealed iodine’s van der Waals radius (2.15 Å) and hydrogen-bonding networks stabilizing the lattice . This method is indispensable when NMR alone cannot resolve steric effects or counterion interactions.

Q. What challenges arise in using this compound in palladium-catalyzed cross-coupling reactions?

Despite its potential as an electrophilic partner, this compound exhibits low reactivity in Pd-catalyzed C–N bond formation. Trials with Buchwald ligands (XPhos, SPhos) and weak bases (Cs₂CO₃) failed to activate the iodide, likely due to steric hindrance from the ester group . Alternative strategies, such as pre-forming organozinc intermediates, may bypass this limitation.

Q. How can discrepancies in synthetic yields for similar iodobenzoate derivatives be reconciled?

Contradictory yields (e.g., 33% vs. 57% in intramolecular cycloadditions) often stem from:

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) slow reaction kinetics .

- Purification efficiency : Gradient elution in chromatography (e.g., EtOAc:pentane ratios) impacts recovery of polar byproducts . Statistical analysis (e.g., ANOVA) of reaction variables is recommended to isolate critical factors .

Q. What methodological pitfalls should be avoided when analyzing iodobenzoate stability under ambient conditions?

- Light sensitivity : Iodine-containing compounds often degrade under UV exposure; storage in amber vials is essential.

- Moisture : Hydrolysis of the ester group can occur in humid environments, detectable via IR (broad -OH stretches) .

- Thermal decomposition : TGA-DSC analysis is advised for derivatives intended for high-temperature applications.

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.